N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring:
Indole Synthesis: The indole moiety can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the tetrahydropyran ring with the indole moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile platform for further functionalization.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-pyran: Shares the tetrahydropyran ring but lacks the indole moiety.
1-Methyl-1H-indole-4-carboxamide: Contains the indole moiety but lacks the tetrahydropyran ring.
Uniqueness
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is unique due to the combination of the tetrahydropyran ring and the indole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-12(8-10-21-17)18-16(20)14-5-4-6-15-13(14)7-9-19(15)3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CQFLOBSARGODTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Origin of Product |
United States |
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